molecular formula C15H15NO3 B1453146 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187165-44-1

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1453146
CAS No.: 1187165-44-1
M. Wt: 257.28 g/mol
InChI Key: MIJNBDXPAAOHPJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzoyl)-2-methylpyridine is an organic compound characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Safety and Hazards

The safety data sheet for 3,4-Dimethoxybenzaldehyde, a related compound, mentions that it is harmful if swallowed and causes skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-methylpyridine under specific conditions. The reaction is often facilitated by the use of coupling agents and catalysts to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine stands out due to its unique combination of the dimethoxybenzoyl group and the methylpyridine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)14(17)12-5-4-6-13(18-2)15(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNBDXPAAOHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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